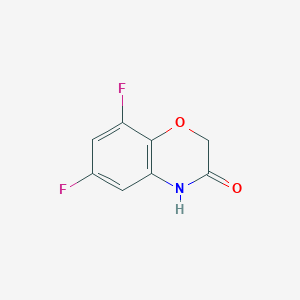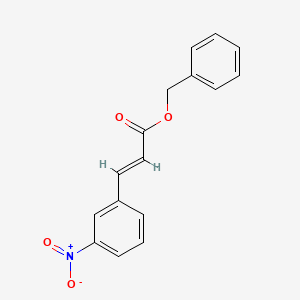
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate is a chemical compound that falls within the category of organic esters. It is recognized for its structural complexity and potential applications in various scientific fields. This compound comprises a benzyl group attached to a (2E)-3-(3-nitrophenyl)prop-2-enoate moiety, indicating the presence of both aromatic and nitro functional groups, which contribute to its reactivity and versatility in chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate can be achieved through various synthetic routes, typically involving the condensation of benzyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. The reaction conditions often include an acid catalyst and a dehydrating agent to facilitate esterification.
Route 1: Fischer esterification, which involves refluxing benzyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid in the presence of a strong acid catalyst, such as sulfuric acid.
Route 2: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to activate the carboxylic acid group for esterification.
Industrial Production Methods: For industrial-scale production, the methods may involve more robust and efficient processes, often using continuous flow reactors and catalytic systems to optimize yield and reduce reaction time. Industrial methods aim to enhance scalability while maintaining purity and minimizing by-products.
化学反应分析
Types of Reactions: Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate undergoes a variety of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions, potentially forming nitroso or amino derivatives.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal catalysts such as palladium on carbon.
Substitution: The aromatic ring is susceptible to electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).
Substitution: Chlorosulfonic acid (HSO₃Cl), bromine (Br₂) in iron (Fe) catalyst.
Major Products: The major products formed from these reactions depend on the conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding aniline derivative.
科学研究应用
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has diverse applications across various fields:
Chemistry:Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reactivity Studies: Studied for its reaction mechanisms and behavior in different chemical environments.
Bioconjugation: Utilized in modifying biomolecules due to its reactive ester functional group.
Prodrug Development: Explored as a precursor in developing prodrugs that release active pharmaceutical ingredients upon metabolic activation.
Drug Design: Investigated for its potential in drug design, particularly in targeting specific biological pathways.
Diagnostics: Used in the development of diagnostic agents due to its unique structural features.
Polymer Synthesis: Incorporated into polymer synthesis for creating specialized materials.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
作用机制
Molecular Targets and Pathways: The mechanism by which Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate exerts its effects is largely dependent on its reactivity and functional groups. The nitro group plays a significant role in electron transfer processes, while the ester linkage is crucial for hydrolysis and bioconjugation reactions.
Target Pathways: The nitro group can interact with enzymes involved in redox reactions, potentially inhibiting or modifying their activity.
Molecular Targets: The compound may target proteins and nucleic acids through its ester functional group, facilitating covalent modifications.
相似化合物的比较
Similar Compounds:
Benzyl (2E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a nitro group positioned differently on the aromatic ring.
Ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a benzyl group.
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: The uniqueness of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate lies in its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its ester functional group makes it more reactive in hydrolysis and bioconjugation processes compared to its carboxylic acid analogs. The position of the nitro group also significantly influences its reactivity and interaction with other molecules.
Feel free to delve deeper into any of these sections or ask for more specific details!
属性
IUPAC Name |
benzyl (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(21-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)17(19)20/h1-11H,12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOAFKKJIYPRPA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2-phenyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2931397.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2931399.png)
![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea](/img/structure/B2931403.png)
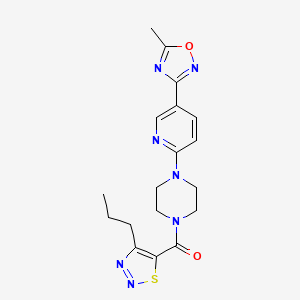
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2931407.png)
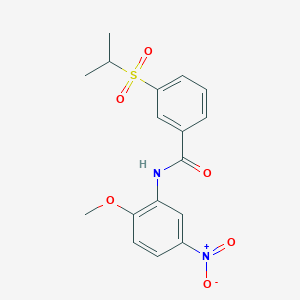
![N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931411.png)
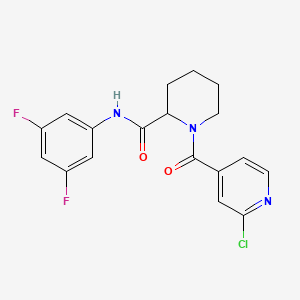
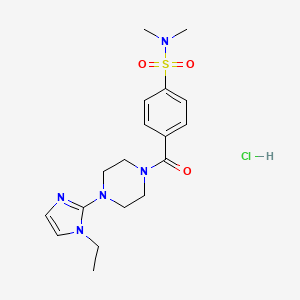
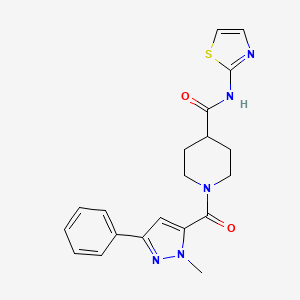
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2931418.png)
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)
